DL-Ppmp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Ppmp, also known as 1R,2R-(+)-1-phenyl-2-palmitoylamino-3-N-morpholine-1-propanol, is a bioactive sphingolipid . It plays a vital role in the regulation of ceramide metabolism .
Synthesis Analysis
DL-Ppmp influences cytokinesis failure and glycosylation by inhibiting glucosyl ceramide synthase (GCS) .Molecular Structure Analysis
The molecular weight of DL-Ppmp is 511.19 . It is a glucosylceramide synthase inhibitor .Chemical Reactions Analysis
DL-Ppmp influences cytokinesis failure and glycosylation by inhibiting glucosyl ceramide synthase (GCS). It also stops the acylation reaction by inhibiting the activity of 1-O-acylceramide synthase (1-O-ACS) .Physical And Chemical Properties Analysis
The physical and chemical properties of DL-Ppmp are largely determined by its role as a bioactive sphingolipid .Scientific Research Applications
- Potential Use : Researchers investigate DL-PPMP as a potential therapeutic agent for various cancers, aiming to exploit its impact on cell membrane properties and signaling pathways .
Cancer Research and Therapy
Drug Delivery Systems
Future Directions
properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-ZHESDOBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Ppmp |
Q & A
Q1: How does DL-PPMP impact MDR in cancer cells?
A: DL-PPMP acts by inhibiting the synthesis of glucosylceramide synthase (GCS) [, ]. GCS is an enzyme involved in the production of glycosphingolipids, specifically monohexosylceramide (CMH) []. Research indicates that CMH levels are elevated in vincristine-resistant KBV200 cells compared to their drug-sensitive counterparts []. By inhibiting GCS and subsequently reducing CMH levels, DL-PPMP can reverse MDR in these cells [].
Q2: Besides impacting CMH levels, does DL-PPMP affect other factors related to MDR?
A: Yes, research shows that DL-PPMP can also inhibit the expression of the mdr1 gene at the mRNA level []. The mdr1 gene encodes for P-glycoprotein, a transmembrane protein responsible for pumping drugs out of cells, contributing to MDR []. This inhibition of mdr1 gene expression by DL-PPMP further contributes to its ability to reverse MDR in cancer cells [].
Q3: What are the potential implications of these findings for cancer treatment?
A3: The ability of DL-PPMP to reverse MDR by targeting both GCS and mdr1 gene expression presents a promising avenue for improving the efficacy of chemotherapy in drug-resistant cancers. Further research is needed to explore its potential clinical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.